molecular formula C6H6N6O2 B11096118 1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazole

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1H-1,2,4-triazole

Cat. No.: B11096118
M. Wt: 194.15 g/mol
InChI Key: VHRQXEWPDXNPIX-UHFFFAOYSA-N
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Description

1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

The synthesis of 1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 3-methyl-1H-pyrazole, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted triazoles .

Scientific Research Applications

1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

1-(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)-1H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a pyrazole ring with nitro groups and is used in energetic materials.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole structure but with different substituents, leading to different chemical and biological properties.

Properties

Molecular Formula

C6H6N6O2

Molecular Weight

194.15 g/mol

IUPAC Name

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)-1,2,4-triazole

InChI

InChI=1S/C6H6N6O2/c1-4-5(12(13)14)6(10-9-4)11-3-7-2-8-11/h2-3H,1H3,(H,9,10)

InChI Key

VHRQXEWPDXNPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N2C=NC=N2)[N+](=O)[O-]

Origin of Product

United States

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